molecular formula C10H12Cl2N2 B068480 2-(3,4-Dichlorophenyl)piperazine CAS No. 185110-06-9

2-(3,4-Dichlorophenyl)piperazine

Cat. No. B068480
CAS RN: 185110-06-9
M. Wt: 231.12 g/mol
InChI Key: PUJZPGUYDJGSAC-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)piperazine is a chemical compound from the phenylpiperazine family. It is a potent antagonist of the cannabinoid receptor type 1 (CB1), which makes it a promising candidate for the treatment of various diseases, including obesity, addiction, and neurodegenerative disorders. It is also a precursor in the synthesis of aripiprazole and one of its metabolites .


Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . 2-(5-Substituted-2,3-dioxoindolin-1-yl)alkyl-4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives were synthesized and characterized for their structure elucidation .


Molecular Structure Analysis

The molecular structure of 2-(3,4-Dichlorophenyl)piperazine was confirmed by infrared (IR) and 1 H-NMR and 5a – t by IR, 1 H-NMR, 13 C-NMR, and mass spectral data .


Chemical Reactions Analysis

2,3-Dichlorophenylpiperazine (2,3-DCPP or DCPP) is a chemical compound from the phenylpiperazine family. It is both a precursor in the synthesis of aripiprazole and one of its metabolites .

Scientific Research Applications

  • Synthesis as a Pharmaceutical Intermediate :

    • Quan (2006) discussed the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine, with a total yield of 48.2% (Quan, 2006).
    • Li Ning-wei (2006) described two synthesis methods for 1-(2,3-dichlorophenyl)piperazine, with the total yield of the preferred method being 53.3% (Li Ning-wei, 2006).
  • Anticancer Applications :

    • Yurttaş et al. (2014) synthesized and investigated 1,2,4-triazine derivatives bearing piperazine amide moiety for anticancer activities, particularly against breast cancer cells (Yurttaş et al., 2014).
    • Hafeez et al. (2022) studied methanesulfonyl-piperazine-based dithiocarbamates for their potential anticancer, thrombolytic, and hemolytic properties (Hafeez et al., 2022).
    • Köksal et al. (2013) synthesized novel oxadiazole-thiones with 3,4-dichlorophenyl-piperazine moiety and evaluated their anti-inflammatory activities (Köksal et al., 2013).
  • Pharmacological Effects :

    • Fuller et al. (1981) explored the pharmacological effects of m-Chlorophenylpiperazine in rats, focusing on its serotonin receptor agonist properties (Fuller et al., 1981).
    • Rakesh P. N. Roshan (2018) synthesized and tested compounds for their antibacterial and antifungal activities (Roshan, 2018).
    • Akkoç et al. (2012) designed 1,4-disubstituted piperazines as cytotoxic agents against human tumor cell lines (Akkoç et al., 2012).
  • Other Applications :

    • Kennett and Curzon (1991) investigated the role of 5‐HT1C receptors in mediating the effects of 3(chlorophenyl)piperazine-induced hypophagia (Kennett & Curzon, 1991).
    • Jordan et al. (2002) studied Aripiprazole, which includes a 2,3-dichlorophenyl-piperazinyl moiety, as a potent partial agonist at the human 5-HT1A receptor (Jordan et al., 2002).

Mechanism of Action

Piperazine is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . It is unclear whether 2,3-DCPP is pharmacologically active as a serotonin receptor agonist similar to its close analogue 3-chlorophenylpiperazine (m CPP), though it has been shown to act as a partial agonist of the dopamine D 2 and D 3 receptors .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There are several future directions for research on 2-(3,4-Dichlorophenyl)piperazine. One area of research is the potential use of the compound in the treatment of obesity and related metabolic disorders. Another area of interest is the development of new synthetic methods for the production of piperazine derivatives .

properties

IUPAC Name

2-(3,4-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJZPGUYDJGSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401066
Record name 2-(3,4-dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)piperazine

CAS RN

185110-06-9
Record name 2-(3,4-dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(3,4-dichlorophenyl)pyrazine (10 g, 44.43 mmol) in dry THF (150 mL) was added slowly a solution of DIBAL-H (1M in THF, 444.3 mL) through a dropping funnel at 10° C. under N2. The color of solution turned into red wine at the end of addition. The solution was gradually warmed up to room temperature overnight. After completion (checked by TLC) the reaction was quenched slowly by the addition of saturated Na2SO4 solution until no more H2 evolved. White precipitate was formed after stirring for 1.0 h. The precipitate was filtered off, rinsed with THF, dried over MgSO4 and evaporated to dryness. The crude material (10 g) was purified by flash chromatography on 300 g of flash grade silica gel in 7.5% NH3 -MeOH/CH2Cl2 to give 4.11 g (17.77 mmol, 40%) of 2-(3,4-dichloro-phenyl)piperazine. m.p. 74°-76° C.; FAB MS [M+1]+ 231.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
444.3 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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